Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Overview
Description
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is known for its unique bicyclic structure, which includes a dioxabicyclo[5.1.0]octane ring system. This compound is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate involves several steps. One common method includes the reaction of 4,4-dimethyl-1,3-dioxane-5-carboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate can be compared with other similar compounds, such as:
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound shares a similar bicyclic structure but with an additional oxygen atom in the ring system.
Ethyl 3,5-dioxabicyclo[5.1.0]octane-8-carboxylate: This compound lacks the dimethyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior, making it valuable for various specialized applications.
Properties
IUPAC Name |
ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNCDORGAXPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC(OC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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